molecular formula C14H16N4O2 B2432785 1-(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)-2-(1H-pyrrol-1-yl)ethanone CAS No. 2034620-00-1

1-(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)-2-(1H-pyrrol-1-yl)ethanone

Cat. No. B2432785
M. Wt: 272.308
InChI Key: FTFNONRVYGVYIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)-2-(1H-pyrrol-1-yl)ethanone, also known as JNJ-40411813, is a novel compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of pyrrolidinyl pyridazine derivatives and has shown promising results in various preclinical studies.

Scientific Research Applications

Synthesis and Biological Activity

  • A study details the synthesis of heterocyclic compounds with potential antiviral activity, showcasing the diversity of chemical reactions possible with pyridine and pyrazolo derivatives (Attaby et al., 2006).
  • Another research describes the synthesis of 1,3,4-thiadiazoles and related compounds from thiadiazolyl ethanone, highlighting their potential against tuberculosis based on molecular docking studies (Abdelall, 2014).

Catalytic and Synthetic Applications

  • The stereospecific synthesis of pyrrolidines via 1,3-dipolar cycloadditions to sugar-derived enones is discussed, demonstrating the compound's utility in producing enantiomerically pure pyrrolidines (Udry et al., 2014).
  • A study on Pt-catalyzed cyclization and 1,2-migration for synthesizing indolizines, pyrrolones, and indolizinones indicates the potential of related structures in efficient heterocycle synthesis (Smith et al., 2007).

DNA Binding and Nuclease Activity

  • Research on Cu(II) complexes of tridentate ligands, including pyridine derivatives, investigates their DNA binding, nuclease activity, and cytotoxicity, suggesting applications in biochemistry and pharmacology (Kumar et al., 2012).

Versatile Synthetic Pathways

  • The synthesis of pyrazolopyridines and other pyrido fused systems from pyridyl ethanone demonstrates a method for creating a variety of bicyclic systems, useful for combinatorial chemistry applications (Almansa et al., 2008).

properties

IUPAC Name

1-(3-pyridazin-3-yloxypyrrolidin-1-yl)-2-pyrrol-1-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O2/c19-14(11-17-7-1-2-8-17)18-9-5-12(10-18)20-13-4-3-6-15-16-13/h1-4,6-8,12H,5,9-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTFNONRVYGVYIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=NN=CC=C2)C(=O)CN3C=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)-2-(1H-pyrrol-1-yl)ethanone

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